(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl
Overview
Description
(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl is a useful research compound. Its molecular formula is C9H11ClN4 and its molecular weight is 210.66. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Characterization
(4-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. For example, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized via 1,3-dipolar cycloaddition, showcasing the triazole ring's reactivity and potential for further functionalization (Aouine, El Hallaoui, & Alami, 2014).
Antimicrobial Activities
Some derivatives of (4-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine have shown promising antimicrobial properties. For instance, a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, highlighting their potential in developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Corrosion Inhibition
Triazole derivatives, including those related to (4-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine, have been explored as corrosion inhibitors for metals. Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate and 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide demonstrated high inhibition performance against the corrosion of mild steel in acidic environments, with efficiencies reaching up to 95%, indicating their potential application in protecting metals from corrosion (Nahlé et al., 2021).
Computational Chemistry Studies
Computational studies have provided insights into the interaction mechanisms of triazolyl substituted compounds with biological targets. For example, the interaction of triazolyl substituted tetrahydrobenzofuran derivatives with H+,K+-ATPase was explored, revealing how these compounds could inhibit the enzyme's activity, a finding that could guide the design of new inhibitors (Hua-Jun Luo et al., 2015).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been known to interact with various biological targets .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially lead to changes in the activity of the enzyme.
Biochemical Pathways
Compounds with a 1,2,4-triazole moiety have been implicated in various biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Compounds with a 1,2,4-triazole moiety have been shown to exhibit various biological activities .
Properties
IUPAC Name |
[4-(triazol-1-yl)phenyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13;/h1-6H,7,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEHYEMYUJFBBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=CN=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107632-55-2 | |
Record name | Benzenemethanamine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107632-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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